2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one
Overview
Description
The compound “2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one” is a chemical substance with the CAS number 1306739-75-2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one” is not explicitly provided in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one” are not explicitly provided in the search results .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrimidines : Pyrimidines, including 2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one, are synthesized for exploring their chemical properties and potential applications. The synthesis process often involves cyclocondensation reactions, as demonstrated in the study of pyridopyrimidines (Dave & Patel, 2001).
Investigation of Crystal Structures : Crystal structure analysis of pyrimidines, including variants similar to 2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one, helps in understanding their molecular recognition processes, which is crucial for drug development (Rajam et al., 2017).
Potential Pharmacological Applications
Analgesic and Anti-inflammatory Agents : Some derivatives of pyrimidines, closely related to 2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one, are investigated for their potential as analgesic and anti-inflammatory agents (Alagarsamy, Vijayakumar, & Solomon, 2007).
Inhibitor of Free Radical Oxidation : Some pyrimidine derivatives are studied for their efficacy in inhibiting free radical oxidation, suggesting their potential use as antioxidants (Grabovskiy et al., 2019).
Application in Material Science
- Crystal Engineering and Design : Pyrimidines, like 2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one, are used in crystal engineering to study hydrogen bonding patterns and molecular interactions, which is significant in the design of materials with desired properties (Hemamalini, Muthiah, & Lynch, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2,3-dimethylanilino)-4,5-dimethyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-8-6-5-7-12(9(8)2)16-14-15-11(4)10(3)13(18)17-14/h5-7H,1-4H3,(H2,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUVEMROLUFQBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC(=C(C(=O)N2)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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